molecular formula C19H14O3 B12902948 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone CAS No. 61667-76-3

1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone

Cat. No.: B12902948
CAS No.: 61667-76-3
M. Wt: 290.3 g/mol
InChI Key: DTDBHIIWBKJABS-UHFFFAOYSA-N
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Description

1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone is a chemical compound with the molecular formula C18H12O3 It is known for its unique structure, which includes a furan ring substituted with benzoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone typically involves the reaction of 2-phenylfuran with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds through Friedel-Crafts acylation, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

    5-Phenyl-1-benzofuran-2-yl derivatives: These compounds share a similar furan ring structure and exhibit comparable biological activities.

    Benzofuranyl carbinols: These compounds are known for their antifungal and aromatase inhibiting activities.

    Benzofuranyl methanones: These compounds have shown antimicrobial and antioxidant properties.

Uniqueness: 1-(5-Benzoyl-2-phenylfuran-3-YL)ethanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzoyl and phenyl groups on the furan ring makes it a versatile compound for various applications.

Properties

CAS No.

61667-76-3

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

1-(5-benzoyl-2-phenylfuran-3-yl)ethanone

InChI

InChI=1S/C19H14O3/c1-13(20)16-12-17(18(21)14-8-4-2-5-9-14)22-19(16)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

DTDBHIIWBKJABS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC(=C1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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